molecular formula C31H31BF4N2 B13919677 (4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

(4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13919677
M. Wt: 518.4 g/mol
InChI Key: MDSUKOPVGGAFFY-UHFFFAOYSA-N
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Description

(4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and a tetrafluoroborate anion. Its properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves a multi-step process. One common method includes the reaction of 2,6-dimethylphenylamine with benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as a Lewis acid, to form the imidazolium core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of (4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets. In biological systems, it targets bacterial cell membranes, disrupting their integrity and leading to cell death. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering activation energies .

Properties

Molecular Formula

C31H31BF4N2

Molecular Weight

518.4 g/mol

IUPAC Name

1,3-bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C31H31N2.BF4/c1-22-13-11-14-23(2)28(22)32-21-33(29-24(3)15-12-16-25(29)4)31(27-19-9-6-10-20-27)30(32)26-17-7-5-8-18-26;2-1(3,4)5/h5-21,30-31H,1-4H3;/q+1;-1

InChI Key

MDSUKOPVGGAFFY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=C(C(=CC=C1)C)N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5C)C

Origin of Product

United States

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